molecular formula C12H13N5O2 B13856553 6-Nitro-2-piperazin-1-ylquinoxaline

6-Nitro-2-piperazin-1-ylquinoxaline

Cat. No.: B13856553
M. Wt: 259.26 g/mol
InChI Key: BGTFKMGKEHWOMQ-UHFFFAOYSA-N
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Description

6-Nitro-2-piperazin-1-ylquinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a nitro group at the 6-position and a piperazine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-piperazin-1-ylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by nitration and subsequent substitution with piperazine. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-piperazin-1-ylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products

    Reduction: 6-Amino-2-piperazin-1-ylquinoxaline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2-piperazin-1-ylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2-piperazin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine ring can enhance binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro group and the piperazine ring, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

6-nitro-2-piperazin-1-ylquinoxaline

InChI

InChI=1S/C12H13N5O2/c18-17(19)9-1-2-10-11(7-9)14-8-12(15-10)16-5-3-13-4-6-16/h1-2,7-8,13H,3-6H2

InChI Key

BGTFKMGKEHWOMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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